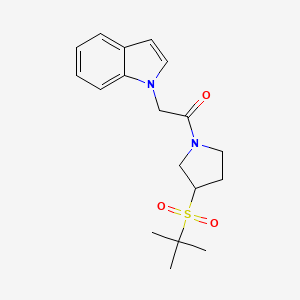
1-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)-2-(1H-indol-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(tert-Butylsulfonyl)pyrrolidin-1-yl)-2-(1H-indol-1-yl)ethanone is a complex organic compound characterized by its unique structure, which includes a pyrrolidinyl ring, a tert-butylsulfonyl group, and an indolyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(tert-Butylsulfonyl)pyrrolidin-1-yl)-2-(1H-indol-1-yl)ethanone typically involves multiple steps, starting with the preparation of the pyrrolidinyl ring. The tert-butylsulfonyl group is introduced through sulfonylation reactions, and the indolyl moiety is attached via nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods: On an industrial scale, the synthesis of this compound is optimized for efficiency and yield. Large-scale reactions are conducted in specialized reactors, and purification steps are streamlined to ensure the production of high-purity material. Continuous flow chemistry and automated synthesis platforms are increasingly being employed to enhance production rates and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-(tert-Butylsulfonyl)pyrrolidin-1-yl)-2-(1H-indol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl chlorides or sulfonic acids.
Reduction: Reduction reactions can lead to the formation of sulfides or sulfoxides.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the pyrrolidinyl or indolyl positions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or meta-chloroperoxybenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Strong bases like potassium tert-butoxide (KOtBu) and polar aprotic solvents are used to facilitate nucleophilic substitution.
Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, such as sulfonyl chlorides, sulfonic acids, sulfides, and sulfoxides
Wissenschaftliche Forschungsanwendungen
1-(3-(tert-Butylsulfonyl)pyrrolidin-1-yl)-2-(1H-indol-1-yl)ethanone has found applications in several scientific fields:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions and protein binding.
Medicine: The compound has shown potential as a lead compound in drug discovery, particularly in the development of new therapeutic agents targeting various diseases.
Industry: It is utilized in the production of advanced materials and as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism by which 1-(3-(tert-Butylsulfonyl)pyrrolidin-1-yl)-2-(1H-indol-1-yl)ethanone exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-(3-(Methylsulfonyl)pyrrolidin-1-yl)-2-(1H-indol-1-yl)ethanone: This compound is similar but has a methylsulfonyl group instead of a tert-butylsulfonyl group.
1-(3-(Ethylsulfonyl)pyrrolidin-1-yl)-2-(1H-indol-1-yl)ethanone: This compound features an ethylsulfonyl group.
1-(3-(Propylsulfonyl)pyrrolidin-1-yl)-2-(1H-indol-1-yl)ethanone: This compound has a propylsulfonyl group.
Uniqueness: 1-(3-(tert-Butylsulfonyl)pyrrolidin-1-yl)-2-(1H-indol-1-yl)ethanone stands out due to the steric bulk of the tert-butyl group, which can influence its reactivity and binding properties compared to its analogs with smaller alkyl groups.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
Is there anything specific you would like to know more about?
Eigenschaften
IUPAC Name |
1-(3-tert-butylsulfonylpyrrolidin-1-yl)-2-indol-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3S/c1-18(2,3)24(22,23)15-9-11-20(12-15)17(21)13-19-10-8-14-6-4-5-7-16(14)19/h4-8,10,15H,9,11-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAAYFFIRKCDABB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1CCN(C1)C(=O)CN2C=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














